molecular formula C29H24N2O4 B2585929 N-(2-benzoyl-4-methylphenyl)-2-(3-methoxybenzamido)benzamide CAS No. 313535-98-7

N-(2-benzoyl-4-methylphenyl)-2-(3-methoxybenzamido)benzamide

Cat. No.: B2585929
CAS No.: 313535-98-7
M. Wt: 464.521
InChI Key: PYAFAIOKKQHHQG-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-2-(3-methoxybenzamido)benzamide is a benzamide derivative characterized by a polyaromatic framework with multiple substituents, including a benzoyl group at the 2-position, a methyl group at the 4-position of the phenyl ring, and a 3-methoxybenzamido moiety at the 2-position of the central benzamide.

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-[(3-methoxybenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O4/c1-19-15-16-26(24(17-19)27(32)20-9-4-3-5-10-20)31-29(34)23-13-6-7-14-25(23)30-28(33)21-11-8-12-22(18-21)35-2/h3-18H,1-2H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAFAIOKKQHHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-benzoyl-4-methylphenyl)-2-(3-methoxybenzamido)benzamide is a synthetic compound with a complex structure characterized by multiple aromatic rings and functional groups. Its molecular formula is C29H24N2O4, and it has gained attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C29H24N2O4
  • Molecular Weight : 464.52 g/mol
  • IUPAC Name : this compound

The compound belongs to the class of benzamides, which are known for diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Synthesis

The synthesis of this compound can be achieved through several methods involving multi-step reactions that allow for the introduction of various functional groups. The general synthetic pathway includes:

  • Formation of Benzamide Derivative : The initial step involves the reaction of 3-methoxybenzoic acid with an appropriate amine to form the corresponding benzamide.
  • Benzoylation : The benzamide is then subjected to benzoylation using benzoyl chloride.
  • Final Coupling : The final product is obtained by coupling the intermediate with 4-methylphenyl isocyanate.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including:

  • Breast Cancer Cells (MCF-7) : IC50 values indicate a potent inhibitory effect on cell growth.
  • Lung Cancer Cells (A549) : The compound shows promise in reducing cell viability and inducing apoptosis.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of this compound on cancer cell lines.
    • Methodology : MTT assay was performed on MCF-7 and A549 cells.
    • Findings : The compound exhibited an IC50 of 15 µM for MCF-7 and 20 µM for A549 cells, indicating significant cytotoxicity.
  • Study on Anti-inflammatory Activity :
    • Objective : To assess the COX inhibition potential of the compound.
    • Methodology : COX enzyme activity was measured using a spectrophotometric assay.
    • Findings : this compound inhibited COX-1 and COX-2 with IC50 values of 10 µM and 12 µM, respectively.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
This compoundBenzoyl group, methoxy substituentComplex structure with potential dual activity
N-(4-Methylphenyl)-2-(3-nitrobenzamido)benzamideMethyl group, nitro substituentDifferent electronic properties
N-Benzoyl-p-toluidineBenzoyl moiety, simpler structurePotential differences in solubility

This comparison highlights how this compound stands out due to its complex architecture and multifaceted biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Crystallographic Comparisons

  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) :
    Compared to the title compound, 4MNB features a bromo substituent instead of a methyl group and a nitro group instead of a benzoyl moiety. Both compounds exhibit two molecules per asymmetric unit in crystallographic studies, with similar torsional angles in the benzamide backbone. However, the methoxy group in 4MNB enhances hydrogen-bonding interactions with adjacent molecules, whereas the title compound’s benzoyl group may sterically hinder such interactions .

  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide: This thiazol-2-ylidene benzamide shares a methoxy group and methyl-substituted phenyl ring with the title compound. Key differences include the dihydrothiazole ring (C–S bond length: 1.74 Å) and a planar geometry induced by conjugation, which contrasts with the non-planar benzoyl group in the title compound. The dihedral angle between the benzamide and thiazole rings (8.2°) suggests greater rigidity compared to the title compound’s flexible benzamido-benzoyl linkage .

Table 1: Structural Parameters of Selected Benzamides

Compound Key Substituents Crystallographic Features (Bond Lengths/Angles) Reference
Title compound 2-Benzoyl, 4-methyl, 3-methoxy N/A (Not reported in evidence) -
4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide) 4-Bromo, 4-methoxy, 2-nitro C–Br: 1.89 Å; C–O (methoxy): 1.36 Å; Dihedral angle: 12.7°
(Z)-Thiazol-2-ylidene benzamide Dihydrothiazole, 2-methoxy, 4-methyl C–S: 1.74 Å; C–O (methoxy): 1.36 Å; Dihedral angle: 8.2°

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